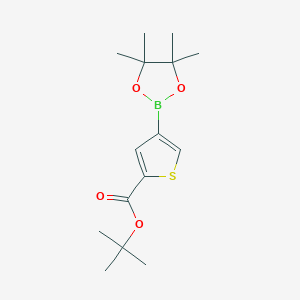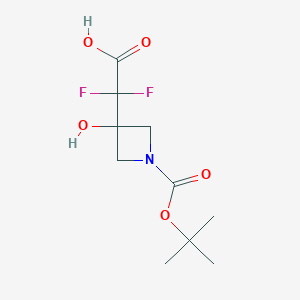
5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloropropyl group and an isopropyl group attached to the triazole ring. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole typically involves the reaction of 3-chloropropylamine with isopropyl isocyanide and an appropriate triazole precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the triazole ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce different oxidation states of the triazole ring .
Aplicaciones Científicas De Investigación
5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with triazole-based structures.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole include other triazole derivatives with different substituents, such as:
- 5-(3-Chloropropyl)-1-methyl-1h-1,2,4-triazole
- 5-(3-Chloropropyl)-1-ethyl-1h-1,2,4-triazole
- 5-(3-Chloropropyl)-1-phenyl-1h-1,2,4-triazole .
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the chloropropyl group allows for versatile chemical modifications, while the isopropyl group enhances its stability and solubility in various solvents. These properties make it a valuable compound for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C8H14ClN3 |
|---|---|
Peso molecular |
187.67 g/mol |
Nombre IUPAC |
5-(3-chloropropyl)-1-propan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C8H14ClN3/c1-7(2)12-8(4-3-5-9)10-6-11-12/h6-7H,3-5H2,1-2H3 |
Clave InChI |
GXGOHTGEZQTKAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=NC=N1)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid](/img/structure/B13647351.png)
![(9H-fluoren-9-yl)methyl N-[(2S)-1-hydroxy-5-{N'-[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-yl)sulfonyl]carbamimidamido}pentan-2-yl]carbamate](/img/no-structure.png)




![Tert-butyl 6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate](/img/structure/B13647408.png)


